(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
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Overview
Description
?-Cembrenediol is a naturally occurring diterpenoid compound found in the glandular trichome secretions of the tobacco plant (Nicotiana tabacum L.) . This compound, along with its epimer, has garnered significant attention due to its potent biological activities, including antitumor, neuroprotective, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: ?-Cembrenediol can be synthesized through various semisynthetic approaches. One common method involves the refluxing of α-cembrenediol or β-cembrenediol in toluene with chlororethyl . This process allows for the preparation of various cembrenediol derivatives, which can be further modified for specific applications .
Industrial Production Methods: Industrial production of ?-Cembrenediol typically involves the extraction of the compound from the tobacco plant. The glandular trichome secretions are collected and subjected to various purification processes to isolate the cembrenediols . This method ensures a high yield of the compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: ?-Cembrenediol undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activities or to create new derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of ?-Cembrenediol include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the reactions of ?-Cembrenediol include various hydroxylated and keto derivatives . These derivatives have been shown to retain or even enhance the biological activities of the parent compound .
Scientific Research Applications
?-Cembrenediol has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other cembranoid compounds . In biology and medicine, ?-Cembrenediol has shown promise as an antitumor agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines . Additionally, it has neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases . In industry, ?-Cembrenediol is explored for its antimicrobial properties, which could be utilized in the development of new agricultural fungicides .
Mechanism of Action
The mechanism of action of ?-Cembrenediol involves the modulation of various molecular targets and pathways. For instance, it has been found to reduce the activated levels of vascular endothelial growth factor receptor 2 (VEGFR2) in breast cancer cell lines, thereby suppressing tumor growth . Additionally, ?-Cembrenediol induces oxidative stress in plant seedlings, leading to the inhibition of root and shoot elongation . This allelopathic effect is mediated through the generation of reactive oxygen species (ROS), which cause oxidative damage to plant cells .
Comparison with Similar Compounds
?-Cembrenediol is unique among cembranoid compounds due to its specific biological activities and structural properties. Similar compounds include α-cembrenediol, β-cembrenediol, and 8-O-methylcembrenediol . While these compounds share some biological activities, ?-Cembrenediol has been shown to possess distinct antitumor and neuroprotective properties . For example, α-cembrenediol and β-cembrenediol exhibit similar effects in reversing toxicity, but ?-Cembrenediol has a more pronounced effect on inhibiting cancer cell growth .
Properties
Molecular Formula |
C20H34O2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20-/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-WITOTENYSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Origin of Product |
United States |
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